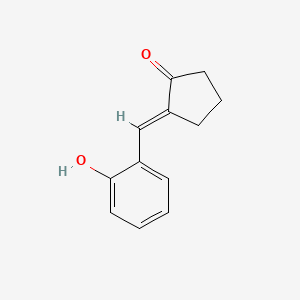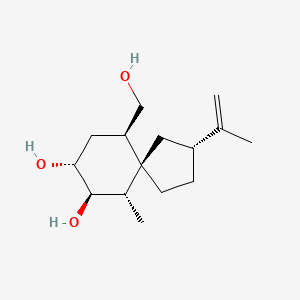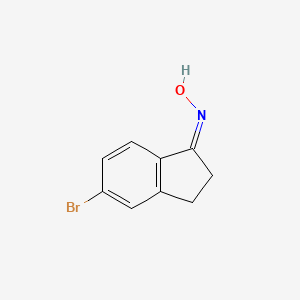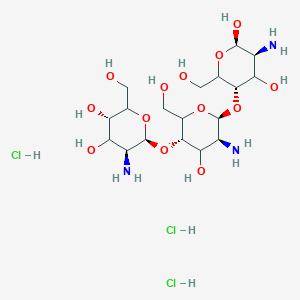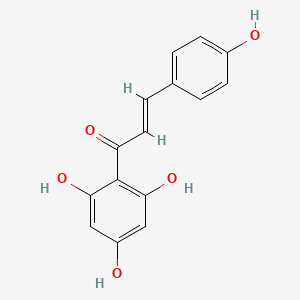
Naringénine chalcone
Vue d'ensemble
Description
Naringenin chalcone, also known as chalconaringenin or isosalipurpol, is a common chalconoid. It is synthesized from 4-coumaroyl-CoA and malonyl-CoA by chalcone synthase, a key enzyme in the phenylpropanoid pathway. Naringenin chalcone can spontaneously cyclize to naringenin, a flavanone . This compound is widely distributed in citrus fruits and is known for its various biological activities, including antioxidant, anti-inflammatory, and anticancer properties .
Applications De Recherche Scientifique
Naringenin chalcone has a wide range of scientific research applications:
Mécanisme D'action
Target of Action
Naringenin chalcone primarily targets inflammatory cytokines, such as interleukin (IL)-6 . It also targets macrophages and T cells, preventing the secretion of tumor necrosis factor-alpha (TNF-α) and IL-6 . These targets play a crucial role in the body’s immune response, and their modulation can help manage inflammatory conditions.
Mode of Action
Naringenin chalcone interacts with its targets by suppressing the production of inflammatory cytokines . It also inhibits the release of the Hepatitis C virus from infected cells, thereby lowering the viral load in the bloodstream . Furthermore, it can spontaneously cyclize to naringenin, a process catalyzed by chalcone isomerase in plant cells .
Biochemical Pathways
The biosynthesis of naringenin chalcone involves a six-step process catalyzed by enzymes such as phenylalanine ammonia lyase (PAL), cinnamate 4-hydroxylase, para-coumarate-CoA ligase, chalcone synthase, and chalcone isomerase . This process is part of the phenylpropanoid pathway, which is key to the synthesis of flavonoids .
Pharmacokinetics
The pharmacokinetics of naringenin chalcone involves its conversion to naringenin in phase-I metabolism, followed by subsequent phase-II metabolism to p-coumaric acid or p-hydroxy benzoic acid . Naringenin chalcone shows low dissolution rate, cell absorption, and bioavailability, which can limit its therapeutic potential .
Result of Action
The action of naringenin chalcone results in various biological effects. It exhibits anti-inflammatory, anticancer, antioxidant, antitumor, antiviral, antibacterial, antiadipogenic, and antidiabetic activities . Its ability to suppress inflammatory cytokine levels mediates its protective effects .
Action Environment
The action of naringenin chalcone is influenced by environmental factors. For instance, the presence of H-bonded water networks is necessary for the energetically suitable cyclization of naringenin chalcone, suggesting that this equilibrium will occur in an aqueous intracellular environment rather than in the extracellular and hydrophobic plant cuticles .
Analyse Biochimique
Biochemical Properties
Naringenin chalcone plays a significant role in biochemical reactions, particularly in the biosynthesis of flavonoids. It interacts with several enzymes, including chalcone synthase and chalcone isomerase . Chalcone synthase catalyzes the formation of naringenin chalcone from 4-coumaroyl-CoA and malonyl-CoA, while chalcone isomerase facilitates its cyclization to naringenin . Additionally, naringenin chalcone has been shown to interact with phenylalanine ammonia-lyase, 4-coumarate-CoA ligase, and CHI-like proteins, which are involved in its biosynthetic pathway .
Cellular Effects
Naringenin chalcone influences various cellular processes. It has been reported to exhibit antioxidant, anti-inflammatory, antibacterial, and anticancer activities . In cellular models, naringenin chalcone has been shown to modulate cell signaling pathways, including the inhibition of nuclear factor-kappa B (NF-κB) and the reduction of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) . These effects suggest that naringenin chalcone can impact gene expression and cellular metabolism, contributing to its therapeutic potential.
Molecular Mechanism
At the molecular level, naringenin chalcone exerts its effects through various mechanisms. It binds to and inhibits enzymes involved in oxidative stress and inflammation, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) . Naringenin chalcone also modulates the activity of transcription factors like NF-κB, leading to changes in gene expression . Additionally, it can interact with proteins involved in the antioxidant response, enhancing the cellular defense against oxidative damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of naringenin chalcone can change over time. Studies have shown that its stability and degradation can influence its long-term effects on cellular function . For instance, naringenin chalcone’s antioxidant properties may diminish over time due to degradation, affecting its efficacy in long-term experiments . Additionally, the temporal dynamics of its interactions with cellular targets can impact its overall biological activity.
Dosage Effects in Animal Models
The effects of naringenin chalcone vary with different dosages in animal models. At lower doses, it has been shown to exhibit beneficial effects, such as reducing inflammation and oxidative stress . At higher doses, naringenin chalcone may cause toxic or adverse effects, including hepatotoxicity and gastrointestinal disturbances . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
Naringenin chalcone is involved in several metabolic pathways, primarily the phenylpropanoid pathway . It is synthesized from 4-coumaroyl-CoA and malonyl-CoA by chalcone synthase and can be converted to naringenin by chalcone isomerase . Additionally, naringenin chalcone can influence metabolic flux and metabolite levels by modulating the activity of enzymes involved in flavonoid biosynthesis .
Transport and Distribution
Naringenin chalcone is transported and distributed within cells and tissues through various mechanisms. It has been shown to be absorbed and transported by intestinal epithelial cells via active transport pathways involving P-glycoprotein . Once inside the cells, naringenin chalcone can accumulate in specific tissues, such as the liver and intestines, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of naringenin chalcone can influence its activity and function. Studies have shown that chalcone isomerase, the enzyme responsible for converting naringenin chalcone to naringenin, is localized in the cytoplasm, nucleus, and plastids of plant cells . This localization pattern suggests that naringenin chalcone may have distinct functions in different cellular compartments, contributing to its diverse biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Naringenin chalcone is synthesized from 4-coumaroyl-CoA and malonyl-CoA through the action of chalcone synthase. This enzyme catalyzes the formation of naringenin chalcone, which can then cyclize to form naringenin . The reaction conditions typically involve the presence of chalcone synthase and appropriate substrates under controlled temperature and pH conditions.
Industrial Production Methods: Industrial production of naringenin chalcone often involves the extraction from plant sources, particularly citrus fruits. The extraction process may include acid hydrolysis and enzymatic hydrolysis to release the compound from its glycoside forms . Additionally, metabolic engineering techniques have been employed to enhance the production of naringenin chalcone in microbial systems such as Saccharomyces cerevisiae .
Analyse Des Réactions Chimiques
Types of Reactions: Naringenin chalcone undergoes various chemical reactions, including:
Cyclization: It can spontaneously cyclize to form naringenin under acidic conditions.
Isomerization: The compound can isomerize between different structural forms, influenced by environmental conditions.
Dimerization: Naringenin chalcone can form homodimers and heterodimers through π–π stacking and hydrogen bonding interactions.
Common Reagents and Conditions:
Cyclization: Acidic conditions facilitate the cyclization of naringenin chalcone to naringenin.
Isomerization: The presence of hydrogen-bonded water networks can influence the isomerization process.
Major Products Formed:
Comparaison Avec Des Composés Similaires
Naringenin chalcone is unique among chalcones due to its specific biological activities and structural properties. Similar compounds include:
Myrigalone G: Exhibits antiviral activity against the herpes simplex virus.
Dihydrotricin and Tricin: Flavonoids related to naringenin chalcone, found in plant lignin.
Naringenin chalcone stands out due to its wide range of biological activities and potential therapeutic applications, making it a valuable compound in scientific research and industry.
Propriétés
IUPAC Name |
(E)-3-(4-hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O5/c16-10-4-1-9(2-5-10)3-6-12(18)15-13(19)7-11(17)8-14(15)20/h1-8,16-17,19-20H/b6-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQHMWTPYORBCMF-ZZXKWVIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C2=C(C=C(C=C2O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)C2=C(C=C(C=C2O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101043553 | |
| Record name | (2E)‐3‐(4‐Hydroxyphenyl)‐1‐(2,4,6‐trihydroxyphenyl)prop‐2‐en‐1‐one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101043553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Chalconaringenin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029631 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
25515-46-2, 73692-50-9, 5071-40-9 | |
| Record name | Naringenin chalcone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25515-46-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Naringenin chalcone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073692509 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naringenin chalcone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025515462 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2E)‐3‐(4‐Hydroxyphenyl)‐1‐(2,4,6‐trihydroxyphenyl)prop‐2‐en‐1‐one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101043553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Naringenin chalcone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NARINGENIN CHALCONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YCF6Z24AS2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Chalconaringenin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029631 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
184 °C | |
| Record name | Chalconaringenin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029631 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


